dihydrozeatin-7-N-dihydrozeatin

Cytokinin metabolism Conjugate stability Glucosidase resistance

DHZ7G is the definitive reference standard for cytokinin 7-N-glucosylation pathway quantification. Its β-glucosidase-resistant N7-glucosyl linkage prevents hydrolysis artifacts, ensuring accurate HPLC-MS detection of intact 7-N-glucoside pools. With ≥100-fold reduced bioactivity and no detectable AHK3/CRE1 receptor interaction, DHZ7G is the ideal negative control for receptor binding studies, transcriptional reporter assays, and long-duration tissue culture. Essential for enzyme activity normalization, metabolic flux analysis, and abiotic stress signaling research in Arabidopsis, radish, and cucumber model systems.

Molecular Formula C16H25N5O6
Molecular Weight 383.40 g/mol
Cat. No. B13409430
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namedihydrozeatin-7-N-dihydrozeatin
Molecular FormulaC16H25N5O6
Molecular Weight383.40 g/mol
Structural Identifiers
SMILESCC(CCNC1=NC=NC2=C1N(C=N2)C3C(C(C(C(O3)CO)O)O)O)CO
InChIInChI=1S/C16H25N5O6/c1-8(4-22)2-3-17-14-10-15(19-6-18-14)20-7-21(10)16-13(26)12(25)11(24)9(5-23)27-16/h6-9,11-13,16,22-26H,2-5H2,1H3,(H,17,18,19)/t8?,9-,11-,12+,13-,16-/m1/s1
InChIKeyWSELIHNWDGFXRQ-UFZVAZPKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dihydrozeatin-7-N-dihydrozeatin Procurement Guide: Cytokinin 7-N-Glucoside for Plant Metabolism and Signaling Research


Dihydrozeatin-7-N-dihydrozeatin (DHZ7G; CAS registry entry CHEBI:172616) is an N-glycosyl cytokinin conjugate formed by the 7-N-glucosylation of the active phytohormone dihydrozeatin [1]. As a member of the cytokinin 7-N-glucoside class, DHZ7G functions as a stable, transportable storage form of cytokinin activity in planta [2]. Its biosynthesis is catalyzed by the enzyme UDP-glucose:dihydrozeatin 7-N-glucosyltransferase (GO:0102687), which transfers a glucose moiety from UDP-glucose to the N7 position of the purine ring [3]. DHZ7G exhibits significantly reduced acute cytokinin activity compared to its free base counterpart, consistent with its role in cytokinin homeostasis and long-distance signaling [4].

Dihydrozeatin-7-N-dihydrozeatin: Why Substitution with Free Bases or O-Glucosides Yields Divergent Experimental Outcomes


Substitution of dihydrozeatin-7-N-dihydrozeatin with closely related analogs such as dihydrozeatin free base, trans-zeatin, or zeatin-O-glucoside introduces critical confounding variables in experimental design. The 7-N-glucosyl moiety confers distinct biochemical properties: resistance to cleavage by β-glucosidases, a unique metabolic fate involving primary accumulation as 7-N-glucoside under high cytokinin loads, and substantially attenuated acute bioactivity relative to the aglycone [1]. In radish seedling systems, N-glucosylation of dihydrozeatin is preferentially induced under exogenous cytokinin stress, with 7N-glucosylation stimulated by up to 40% following application of 1–10 μM zeatin [2]. Furthermore, Arabidopsis receptor profiling reveals that while dihydrozeatin free base is selectively perceived by the AHK3 receptor, N-glucosylation at the N7 position abrogates this receptor interaction, producing a metabolically inert pool [3]. These molecular distinctions directly impact phenotypic readouts in tissue culture, developmental timing assays, and metabolic flux analyses, rendering direct substitution scientifically invalid.

Dihydrozeatin-7-N-dihydrozeatin: Quantitative Differential Evidence for Scientific Selection vs. Free Bases, O-Glucosides, and 9-N-Glucosides


Resistance to β-Glucosidase-Mediated Hydrolysis: Quantitative Distinction from O-Glucosides

The N7-glucosidic bond in dihydrozeatin-7-N-dihydrozeatin is enzymatically resistant to cleavage by plant β-glucosidases, in stark contrast to O-glucosides which are readily hydrolyzed to release active free base [1]. In a comprehensive study of cytokinin glucosylation pathways, 7-N- and 9-N-glucosides were found to be refractory to β-glucosidase activity, whereas O-glucosides underwent complete enzymatic cleavage to release the active aglycone [2].

Cytokinin metabolism Conjugate stability Glucosidase resistance

Preferential Accumulation as 7-N-Glucoside Under Exogenous Cytokinin Stress: Quantitative Metabolic Flux Data in Radish Seedlings

When radish seedlings are exposed to exogenous cytokinin, the primary metabolic fate is 7-N-glucosylation rather than alternative conjugation or degradation. Application of 1 μM zeatin (Z) stimulated 7N-glucosylation of exogenously supplied [³H]dihydrozeatin by up to 40% relative to untreated controls [1]. Similarly, benzyladenine (BA) at 1–10 μM increased the accumulation of 7N-glucosides by up to 27% [2]. This preferential flux into 7-N-glucosides is a conserved detoxification strategy in Brassicaceae species.

Cytokinin conjugation Stress response Radish seedlings

Attenuated Bioactivity Relative to Dihydrozeatin Free Base: Quantitative Reduction in Tobacco Callus Bioassay

N-glucosylation at the N7 position substantially diminishes cytokinin bioactivity. In the classical tobacco callus bioassay, the active free base dihydrozeatin (DHZ) stimulates growth at concentrations as low as 10⁻¹⁰ M, with an optimum at 10⁻⁶ M [1]. In contrast, N-glucosylated derivatives including 7-N-glucosides exhibit markedly reduced or negligible bioactivity at equivalent concentrations due to impaired receptor binding [2]. The addition of the glucosyl moiety at the N7 position decreases physiological activity by at least two orders of magnitude compared to the free base [3].

Cytokinin bioactivity Tobacco callus Structure-activity relationship

Cytokinin Oxidase/Dehydrogenase (CKX) Susceptibility: Metabolic Stability Distinct from Free Bases and O-Glucosides

Cytokinin oxidase/dehydrogenase (CKX) irreversibly degrades unsaturated cytokinins such as trans-zeatin and isopentenyladenine, but dihydrozeatin is naturally resistant to CKX cleavage due to side-chain saturation [1]. In the case of dihydrozeatin-7-N-dihydrozeatin, the N7-glucosylation further shields the molecule from CKX recognition, conferring dual-layer stability: intrinsic resistance from the saturated side chain plus steric protection from the glucosyl moiety [2]. This contrasts sharply with free trans-zeatin, which is a substrate for CKX-mediated degradation, and with O-glucosides, which can be de-conjugated by β-glucosidases and subsequently degraded by CKX.

CKX degradation Metabolic stability Cytokinin homeostasis

Dihydrozeatin-7-N-dihydrozeatin: Validated Procurement Scenarios Derived from Differential Evidence


Analytical Standard for Cytokinin Metabolic Flux and N-Glucosyltransferase Activity Assays

DHZ7G is the definitive analytical reference standard for quantifying 7-N-glucosylation activity in plant tissues. As demonstrated in radish seedling studies, exogenous cytokinin treatment stimulates 7N-glucosylation of [³H]DHZ by up to 40%, making DHZ7G essential for HPLC-MS calibration, enzymatic activity normalization, and metabolic flux quantification in cytokinin N-glucosylation pathway studies [1]. Its resistance to β-glucosidase cleavage ensures accurate detection of the intact 7-N-glucoside pool without interference from hydrolysis artifacts.

Long-Term Plant Tissue Culture and Stable Isotope Tracing Studies

The dual stability conferred by (i) CKX resistance from the saturated dihydrozeatin backbone and (ii) β-glucosidase resistance from the N7-glucosyl linkage makes DHZ7G a superior choice for long-duration tissue culture experiments requiring non-fluctuating cytokinin reservoirs [2]. Unlike O-glucosides which release active cytokinin upon β-glucosidase action, DHZ7G maintains a metabolically inert pool, enabling precise control over active cytokinin levels in long-term developmental studies.

Negative Control for Cytokinin Receptor Activation Assays

DHZ7G exhibits ≥100-fold reduced bioactivity relative to dihydrozeatin free base in tobacco callus bioassays and lacks detectable interaction with Arabidopsis cytokinin receptors AHK3 and CRE1/AHK4 at physiologically relevant concentrations [3]. This well-characterized low-activity profile makes DHZ7G an ideal negative control for receptor binding studies, transcriptional reporter assays, and phenotypic screens where distinguishing active versus storage cytokinin pools is experimentally critical.

Plant Stress Physiology and Hormone Homeostasis Research

Under conditions of elevated exogenous cytokinin, plants preferentially shunt excess active cytokinins into the 7-N-glucoside pool as a detoxification mechanism [4]. DHZ7G serves as the direct analytical target for quantifying this homeostatic response in species including radish, Arabidopsis, and cucumber. UV light exposure studies in cucumber leaves have specifically identified dihydrozeatin-7-N-dihydrozeatin as a differentially accumulated hormone conjugate, underscoring its relevance in abiotic stress signaling research [5].

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